N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide
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Overview
Description
N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide is a complex organic compound with a unique structure that combines a benzamide group with a cyclohexyl ring and dimethylbenzoyl and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide typically involves the reaction of 3,5-dimethylbenzoyl chloride with cyclohexylamine to form an intermediate, which is then reacted with 4-ethylbenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide
- N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-methylbenzamide
Comparison
Compared to similar compounds, N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets .
Properties
CAS No. |
594872-64-7 |
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Molecular Formula |
C24H29NO2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide |
InChI |
InChI=1S/C24H29NO2/c1-4-19-8-10-20(11-9-19)23(27)25-24(12-6-5-7-13-24)22(26)21-15-17(2)14-18(3)16-21/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,25,27) |
InChI Key |
MPAAOUUFYCEANT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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